![molecular formula C16H14N2O3 B6393588 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid CAS No. 1261937-26-1](/img/structure/B6393588.png)
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid involves several steps. One common synthetic route includes the reaction of picolinic acid derivatives with cyclopropylamine and appropriate coupling agents under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid has significant potential in various scientific research fields:
作用機序
The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The compound’s structure allows it to interact with zinc finger proteins, which play a crucial role in gene expression and cellular functions .
類似化合物との比較
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A simpler derivative with similar coordination chemistry properties.
Cyclopropylamine derivatives: Compounds with similar biological activities and synthetic routes.
Other picolinic acid derivatives: Compounds with varying substituents on the picolinic acid ring, leading to different chemical and biological properties.
特性
IUPAC Name |
6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-12-7-8-12)11-4-1-3-10(9-11)13-5-2-6-14(18-13)16(20)21/h1-6,9,12H,7-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHBSUQIDFFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
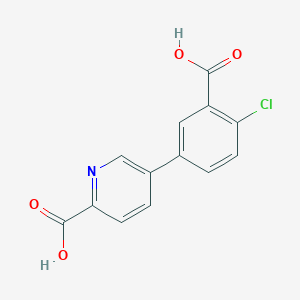
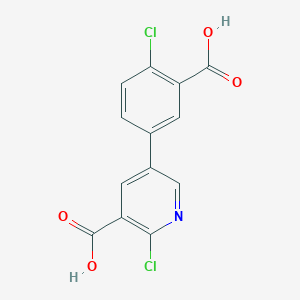
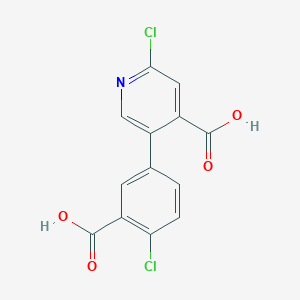
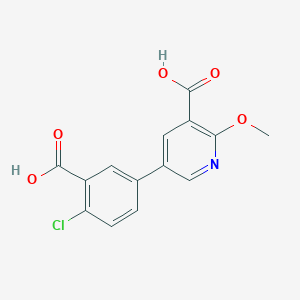
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)

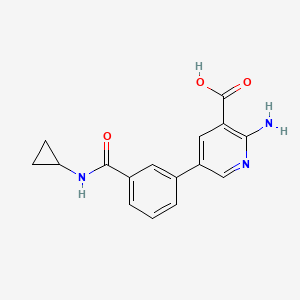
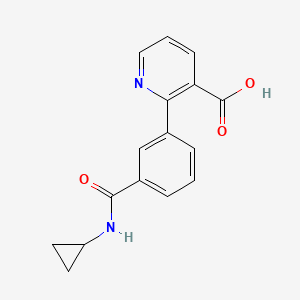
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid](/img/structure/B6393593.png)

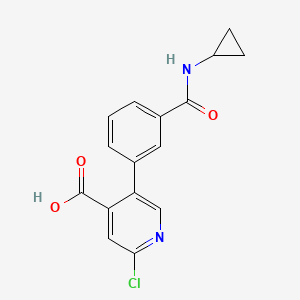
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393600.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6393601.png)
